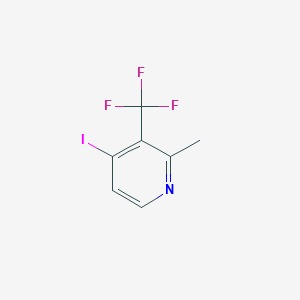

4-Iodo-2-methyl-3-(trifluoromethyl)pyridine

Description

4-Iodo-2-methyl-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a trifluoromethyl group at position 3, a methyl group at position 2, and an iodine atom at position 2. This substitution pattern creates a unique electronic and steric environment, influencing its reactivity, stability, and biological interactions. The molecular formula is C₇H₅F₃IN, with a molecular weight of 305.03 g/mol. The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki, Stille), while the trifluoromethyl group contributes to lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research .

Properties

Molecular Formula |

C7H5F3IN |

|---|---|

Molecular Weight |

287.02 g/mol |

IUPAC Name |

4-iodo-2-methyl-3-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H5F3IN/c1-4-6(7(8,9)10)5(11)2-3-12-4/h2-3H,1H3 |

InChI Key |

HXGZYKJUQILIFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1C(F)(F)F)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-methyl-3-(trifluoromethyl)pyridine can be achieved through several routes. One common method involves the reaction of 2-bromo-4-iodopyridine with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine. This intermediate is then reacted with sodium iodide under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide and other nucleophiles.

Oxidation and Reduction: Reagents such as LIDA in tetrahydrofuran at low temperatures are used for deprotonation.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

Substitution Reactions: Products vary depending on the nucleophile used.

Oxidation and Reduction: Products include various oxidized or reduced forms of the compound.

Coupling Reactions: Products include complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

4-Iodo-2-methyl-3-(trifluoromethyl)pyridine serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique reactivity profile allows it to participate in various coupling reactions, often facilitated by palladium catalysts, and nucleophilic substitution reactions with strong bases. The trifluoromethyl group enhances the compound's electrophilicity, making it suitable for further functionalization in synthetic pathways.

Synthetic Routes

The synthesis of this compound typically involves halogenation reactions. One effective method includes using diethyl malonate in a reaction with specific halogenated pyridines under controlled conditions to optimize yield and purity. Adjustments in temperature and solvent choice can significantly influence the outcomes of these reactions.

Interaction Studies

Research indicates that this compound interacts with various biological targets, potentially enhancing binding affinities due to the hydrophobic nature of the trifluoromethyl group. These interactions may influence enzyme activities or receptor binding, making this compound a candidate for further biological evaluations .

Potential Therapeutic Applications

The compound's structural characteristics suggest possible applications in drug development. For instance, studies have shown that similar trifluoromethyl-pyridine derivatives exhibit significant antimicrobial and anticancer activities. The incorporation of trifluoromethyl groups into pyridine derivatives has been linked to enhanced biological activities, including enzyme inhibition and cytotoxicity against cancer cell lines .

Case Study 1: Antimicrobial Efficacy

In one study, derivatives of trifluoromethyl-pyridine were evaluated for their antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated potent activity, suggesting that this compound could be developed into a therapeutic agent for treating resistant infections.

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, highlighting its potential as an anticancer agent .

Summary of Applications

Mechanism of Action

The mechanism of action of 4-Iodo-2-methyl-3-(trifluoromethyl)pyridine depends on its application. In the context of BACE1 inhibition, the compound interacts with the enzyme’s active site, preventing the cleavage of amyloid precursor protein and reducing the formation of β-amyloid peptides . The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its effectiveness.

Comparison with Similar Compounds

Substituent Position and Reactivity

Variations in substituent positions on the pyridine ring significantly alter chemical behavior. Key comparisons include:

Key Insights :

- The methyl group at position 2 in the target compound increases steric bulk, slowing certain reactions but improving thermal stability .

- Iodine at position 4 (vs. 2 or 5) optimizes electronic effects for coupling reactions, as seen in higher yields for Suzuki-Miyaura applications .

Halogen Substitution Effects

Replacing iodine with other halogens or functional groups modifies reactivity and applications:

Key Insights :

Key Insights :

- The methyl group in the target compound reduces metabolic degradation compared to non-methylated analogs .

- Thiomorpholine or amine substituents in analogs prioritize different biological targets (e.g., CNS vs. parasitic enzymes) .

Biological Activity

4-Iodo-2-methyl-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by the presence of an iodine atom and a trifluoromethyl group, exhibits diverse biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅F₃IN. The trifluoromethyl group enhances the compound's lipophilicity, which may influence its interactions with biological targets. The presence of iodine contributes to its reactivity, making it a valuable intermediate in organic synthesis and drug development.

Anticancer Properties

Research indicates that pyridine derivatives, including this compound, may exhibit anticancer activity. For instance, similar compounds have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications on the pyridine ring can significantly affect the cytotoxicity of these derivatives. In particular, compounds with trifluoromethyl substitutions have demonstrated enhanced potency against breast cancer cell lines (e.g., MDA-MB453 and MCF-7) with IC₅₀ values ranging from 15.3 µM to 29.1 µM .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also notable. Pyridine derivatives are known for their antibacterial and antifungal properties. For example, compounds similar to this compound have shown efficacy against common pathogens such as E. coli and S. aureus. The presence of electron-withdrawing groups like trifluoromethyl enhances the interaction with microbial targets, leading to increased antimicrobial activity .

1. Anticancer Activity in Cell Lines

A study evaluating various pyridine derivatives found that modifications on the pyridine ring significantly influenced their anticancer properties. Specifically, derivatives with trifluoromethyl groups exhibited superior activity against MCF-7 cells compared to their non-substituted counterparts, indicating that the trifluoromethyl group plays a crucial role in enhancing biological activity .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 | 15.3 |

| Similar Pyridine Derivative | MDA-MB453 | 29.1 |

2. Antimicrobial Efficacy

In another study focusing on antimicrobial properties, several pyridine derivatives were tested against S. aureus and E. coli. The results demonstrated that compounds with trifluoromethyl substitutions had lower MIC values compared to those without such groups, highlighting their potential as effective antimicrobial agents.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 10 |

| Similar Compound | E. coli | 15 |

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Binding : The trifluoromethyl group can enhance hydrophobic interactions with receptors or enzymes, improving binding affinity and specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.